molecular formula C12H21KO12 B13797311 Melibionic acid potassium CAS No. 70803-54-2

Melibionic acid potassium

Cat. No.: B13797311
CAS No.: 70803-54-2
M. Wt: 396.39 g/mol
InChI Key: LYTADIGCJNIRFQ-YDTVZKOVSA-M
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Description

It is a white powder with a faint yellow cast and is soluble in water . This compound is derived from melibiose, a disaccharide composed of galactose and glucose.

Preparation Methods

Synthetic Routes and Reaction Conditions

Melibionic acid potassium can be synthesized through the oxidation of melibiose. The oxidation process involves the conversion of the aldehyde group in melibiose to a carboxylic acid group, forming melibionic acid. This reaction can be catalyzed by enzymes such as quinoprotein glucose dehydrogenase from acetic acid bacteria . The resulting melibionic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, this compound can be produced using a similar enzymatic oxidation process. The reaction is typically carried out in aqueous solutions with controlled pH and temperature to optimize the yield and purity of the product . The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Melibionic acid potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Melibionic acid.

    Reduction: Melibiose.

    Substitution: Esters or amides of melibionic acid.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

70803-54-2

Molecular Formula

C12H21KO12

Molecular Weight

396.39 g/mol

IUPAC Name

potassium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

InChI

InChI=1S/C12H22O12.K/c13-1-4-6(16)8(18)10(20)12(24-4)23-2-3(14)5(15)7(17)9(19)11(21)22;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5-,6+,7+,8+,9-,10-,12+;/m1./s1

InChI Key

LYTADIGCJNIRFQ-YDTVZKOVSA-M

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O)O)O.[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)[O-])O)O)O)O)O)O)O)O.[K+]

Origin of Product

United States

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